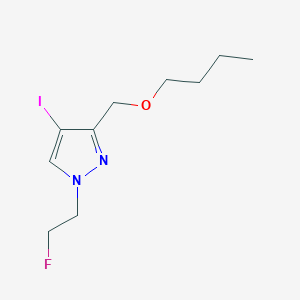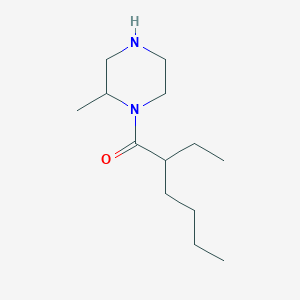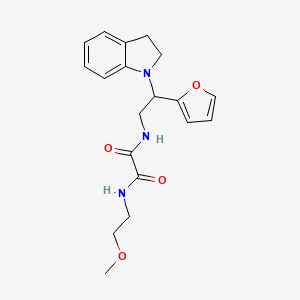
3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole is a chemical compound with the molecular formula C11H16FIN2O. It is a pyrazole derivative that has been synthesized and studied for its potential applications in scientific research. In
Wirkmechanismus
The mechanism of action of 3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway (Zhang et al., 2011).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole have been studied in vitro and in vivo. It has been reported to have cytotoxic effects on cancer cells and to induce apoptosis (Zhang et al., 2011). In animal studies, it has been shown to accumulate in tumor tissues and to have potential as a radiolabeled imaging agent for PET imaging (Zhang et al., 2011).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole in lab experiments is its potential as a radiolabeled imaging agent for PET imaging. Another advantage is its potential as an anticancer agent. However, one limitation is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole. One direction is to further investigate its mechanism of action and its potential as an anticancer agent. Another direction is to study its potential as a radiolabeled imaging agent for PET imaging in humans. Additionally, it may be worthwhile to explore the synthesis of analogs of this compound to improve its efficacy and minimize its limitations.
Conclusion:
In conclusion, 3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Synthesemethoden
The synthesis of 3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole has been described in a research article published in the Journal of Organic Chemistry by Zhang et al. (2011). The synthesis involves the reaction of 2-fluoroethyl isocyanate with 3-(bromomethyl)-1H-pyrazole in the presence of potassium carbonate and copper powder, followed by the reaction with sodium iodide in acetonitrile.
Wissenschaftliche Forschungsanwendungen
3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole has been studied for its potential applications in scientific research. It has been reported to have anticancer activity by inducing apoptosis in cancer cells (Zhang et al., 2011). It has also been studied for its potential use as a radiolabeled imaging agent for positron emission tomography (PET) imaging (Zhang et al., 2011).
Eigenschaften
IUPAC Name |
3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FIN2O/c1-2-3-6-15-8-10-9(12)7-14(13-10)5-4-11/h7H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDJOBYMWCLOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1I)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682177.png)
![N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2682179.png)
![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2682180.png)


![1-{3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2682183.png)
![4-[2-(Methylamino)ethyl]piperazin-2-one](/img/structure/B2682188.png)

![N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2682191.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2682194.png)
![3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2682195.png)

![N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide](/img/structure/B2682198.png)